
1-(3,4-Dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichlorophenyl and pyrimidinyl groups, making it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidine involves multiple steps. One common synthetic route includes the following steps:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.
Synthesis of the pyrimidinyl intermediate: This involves the formation of a pyrimidine ring with a methyl group at the 6 position.
Coupling reaction: The dichlorophenyl and pyrimidinyl intermediates are coupled using a suitable reagent to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Analyse Des Réactions Chimiques
1-(3,4-Dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl ring, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
1-(3,4-Dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidine can be compared with similar compounds such as:
1-(3,4-Dichlorophenyl)-3-(4-aminopyrimidin-2-yl)guanidine: This compound lacks the dimethylamino group, which may affect its biological activity.
1-(3,4-Dichlorophenyl)-3-(4-(methylamino)pyrimidin-2-yl)guanidine: The presence of a methylamino group instead of a dimethylamino group can lead to differences in reactivity and potency.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
51386-95-9 |
|---|---|
Formule moléculaire |
C17H23Cl2N7 |
Poids moléculaire |
396.3 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-2-[4-[1-(dimethylamino)propan-2-ylamino]-6-methylpyrimidin-2-yl]guanidine |
InChI |
InChI=1S/C17H23Cl2N7/c1-10-7-15(21-11(2)9-26(3)4)24-17(22-10)25-16(20)23-12-5-6-13(18)14(19)8-12/h5-8,11H,9H2,1-4H3,(H4,20,21,22,23,24,25) |
Clé InChI |
UQSICRIQSJCNHK-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)Cl)Cl)NC(C)CN(C)C |
SMILES canonique |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)Cl)Cl)NC(C)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


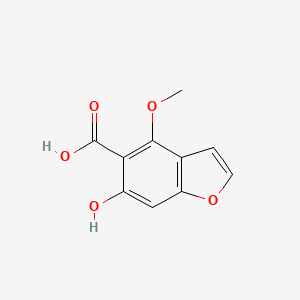
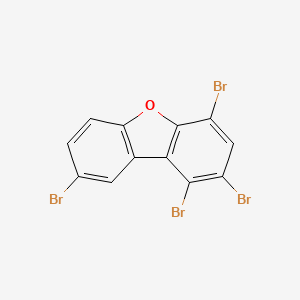
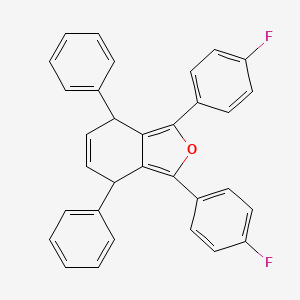
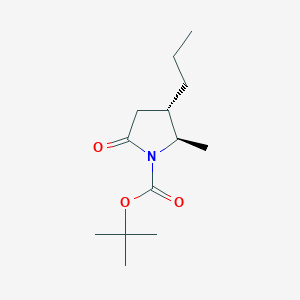
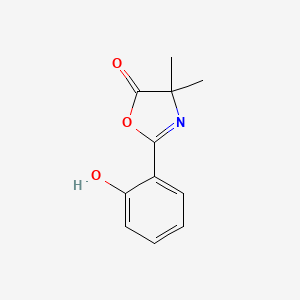




![5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12900958.png)

![2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12900978.png)
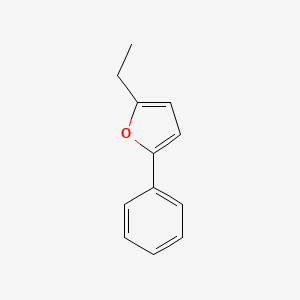
![N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate](/img/structure/B12900983.png)
